3-Cyano-7-ethoxycoumarin

Description

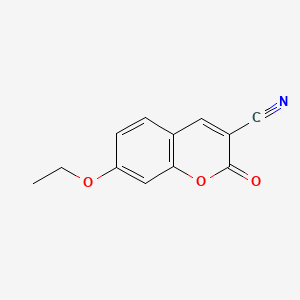

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-ethoxy-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFGHMIAFYQSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151844 | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117620-77-6 | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-ethoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANO-7-ETHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Cyano-7-ethoxycoumarin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxycoumarin is a fluorogenic substrate widely utilized in life sciences and drug discovery for the sensitive and continuous measurement of cytochrome P450 (CYP) enzyme activity. Its utility lies in its conversion by CYP enzymes into the highly fluorescent product, 3-cyano-7-hydroxycoumarin, providing a real-time kinetic readout of enzyme function. This guide offers an in-depth overview of its chemical properties, mechanism of action, and practical applications, with a focus on providing researchers with the detailed information necessary for its effective use in experimental settings.

Physicochemical Properties

This compound is a yellow to orange solid with the following key properties:

| Property | Value | Reference |

| CAS Number | 117620-77-6 | [1][2] |

| Molecular Formula | C₁₂H₉NO₃ | [1][2] |

| Molecular Weight | 215.20 g/mol | [1][2] |

| Appearance | Yellow to orange solid | [1] |

| Solubility | Soluble in DMSO, DMF, and ethanol. Sparingly soluble in aqueous buffers. | [2] |

| Storage | Store at 2-8°C, protected from light. | [1] |

Mechanism of Action and Spectral Properties

The primary application of this compound is as a pro-fluorescent substrate for various cytochrome P450 isoforms. The enzymatic reaction involves the O-deethylation of the ethoxy group, which yields the fluorescent metabolite 3-cyano-7-hydroxycoumarin.[2][3] This reaction can be monitored in real-time by detecting the increase in fluorescence.

The spectral properties of the fluorescent product, 3-cyano-7-hydroxycoumarin, are crucial for its detection:

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 408 | [2][4] |

| Emission Maximum (λem) | 450 | [2][4] |

Enzymatic Activity and Kinetic Data

This compound is a substrate for several human cytochrome P450 enzymes, most notably CYP1A1 and CYP1A2, and to a lesser extent, CYP2C9 and CYP2C19.[1][2] The following table summarizes available kinetic data for its interaction with various CYP isoforms. It is important to note that kinetic parameters can vary depending on the experimental conditions, including the source of the enzyme (e.g., human liver microsomes, recombinant enzymes) and the composition of the reaction buffer.

| Enzyme | Km (μM) | Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Source System |

| Rat Hepatic Microsomes (mixed isoforms) | 16 | 0.5 nmol/min/mg protein | [4] |

| Human CYP1A1 | Data not consistently available | Data not consistently available | |

| Human CYP1A2 | Data not consistently available | Data not consistently available | |

| Human CYP2C9 | Data not consistently available | Data not consistently available | |

| Human CYP2C19 | Data not consistently available | Data not consistently available |

Experimental Protocols

Preparation of Stock Solutions

A stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. The stock solution should be stored at -20°C and protected from light. For use in aqueous buffers, the DMSO stock should be diluted to the final desired concentration, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.

General Protocol for a Cytochrome P450 Inhibition Assay

This protocol provides a general framework for a fluorometric assay to determine the inhibitory potential of a test compound on CYP450 activity using this compound as a substrate. This assay is typically performed in a 96-well or 384-well black microplate to minimize background fluorescence.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP450 enzymes

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound

-

Positive control inhibitor (specific for the CYP isoform being tested)

-

DMSO

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound in potassium phosphate buffer. The final concentration in the assay should be at or near the Km value for the specific CYP isoform, if known. If not, a concentration range (e.g., 1-10 µM) can be tested.

-

Prepare serial dilutions of the test compound and positive control inhibitor in DMSO, and then dilute further in potassium phosphate buffer.

-

-

Assay Setup:

-

In the wells of the microplate, add the following in order:

-

Potassium phosphate buffer

-

Test compound or positive control inhibitor at various concentrations (or vehicle control - DMSO diluted in buffer)

-

Human liver microsomes or recombinant CYP enzyme

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the NADPH regenerating system to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 15-60 minutes.

-

Plate Reader Settings:

-

Excitation wavelength: ~408 nm

-

Emission wavelength: ~450 nm

-

Read interval: 1-2 minutes

-

Gain/sensitivity should be optimized to ensure the signal is within the linear range of the detector.

-

-

-

Data Analysis:

-

Determine the rate of reaction (increase in fluorescence per unit time) for each concentration of the test compound and the controls.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic conversion of this compound.

Experimental Workflow for a CYP450 Inhibition Assay

Caption: Workflow for a CYP450 inhibition assay.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and related fields. Its favorable spectral properties and utility as a substrate for key drug-metabolizing enzymes make it a staple in high-throughput screening and detailed kinetic studies. This guide provides the foundational knowledge and practical protocols to facilitate its effective implementation in the laboratory. For optimal results, it is recommended that researchers validate and optimize the provided protocols for their specific experimental conditions.

References

An In-depth Technical Guide to 3-Cyano-7-ethoxycoumarin: Structure, Properties, and Application in Cytochrome P450 Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-7-ethoxycoumarin (CEC) is a key fluorogenic probe utilized extensively in drug metabolism and pharmacology research. Its distinct chemical structure and fluorescent properties make it an invaluable tool for the sensitive and continuous measurement of cytochrome P450 (CYP450) enzyme activity. This technical guide provides a comprehensive overview of the structure, physicochemical and spectral properties, and a detailed experimental protocol for its application in CYP450 inhibition assays.

Introduction

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a critical role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. The inhibition of these enzymes is a major cause of drug-drug interactions, leading to potential toxicity and adverse clinical outcomes. Consequently, the early-stage evaluation of the inhibitory potential of new chemical entities on CYP450 isoforms is a cornerstone of modern drug discovery and development. This compound serves as a highly sensitive substrate for several key CYP450 isoforms, enabling the high-throughput screening of potential inhibitors.

Structure and Physicochemical Properties

This compound is a synthetic derivative of coumarin, characterized by a cyano group at the 3-position and an ethoxy group at the 7-position of the benzopyran-2-one core.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-ethoxy-2-oxochromene-3-carbonitrile | [1] |

| Synonyms | 7-Ethoxycoumarin-3-carbonitrile, CEC, 7-Ethoxy-2-oxo-2H-chromene-3-carbonitrile | [2][3] |

| CAS Number | 117620-77-6 | [2][3][4] |

| Molecular Formula | C₁₂H₉NO₃ | [1][3][4] |

| Molecular Weight | 215.20 g/mol | [1][4] |

| Appearance | Yellow to orange solid | [3][4] |

| Melting Point | 220-221 °C | [3] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in aqueous buffers. | [4][5][6] |

| XLogP3 | 2.2 | [1][3] |

Spectral Properties

The utility of this compound as a fluorogenic probe is dictated by its spectral characteristics and those of its metabolite.

Table 2: Spectral Properties of this compound and its Metabolite

| Compound | UV-Vis Absorption Maxima (λmax) | Fluorescence Excitation Maxima (λex) | Fluorescence Emission Maxima (λem) | Reference(s) |

| This compound | 227, 353 nm | Not fluorescent | Not fluorescent | [5][6] |

| 3-Cyano-7-hydroxycoumarin | Not specified | 408 nm | 450 nm | [2][5] |

Principle of Application in Cytochrome P450 Assays

This compound is a non-fluorescent molecule that is metabolized by certain cytochrome P450 isoforms, primarily through O-deethylation.[5] This enzymatic reaction yields the highly fluorescent product, 3-cyano-7-hydroxycoumarin.[1][2] The rate of formation of this fluorescent metabolite is directly proportional to the activity of the CYP450 enzyme. In the presence of an inhibitor, the rate of fluorescence generation is reduced, allowing for the quantification of the inhibitor's potency, typically expressed as an IC₅₀ value. This continuous fluorometric assay is noted for its high sensitivity, which can be 50- to 100-fold greater than assays using ethoxyresorufin.

This compound is a known substrate for several CYP450 isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19.[4][7]

Detailed Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a typical procedure for determining the IC₅₀ of a test compound against a specific CYP450 isoform using this compound as the substrate.

Materials and Reagents

-

This compound (substrate)

-

Test compound (potential inhibitor)

-

Known CYP450 inhibitor (positive control)

-

Recombinant human cytochrome P450 enzymes (e.g., CYP1A2)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

DMSO (for dissolving substrate and compounds)

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader

Preparation of Solutions

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration in the assay should be close to the Km value for the specific CYP450 isoform being tested.

-

Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO. A dilution series should be prepared to cover a range of concentrations for IC₅₀ determination.

-

Enzyme Solution: Dilute the recombinant CYP450 enzyme to the desired concentration in potassium phosphate buffer.

-

NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

Assay Procedure

References

- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. tribioscience.com [tribioscience.com]

- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Cyano-7-ethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Cyano-7-ethoxycoumarin, a valuable fluorogenic probe and synthetic intermediate. The synthesis is primarily achieved through a two-step process commencing with the regioselective ethylation of 2,4-dihydroxybenzaldehyde (B120756) to yield the key intermediate, 2-hydroxy-4-ethoxybenzaldehyde. This is followed by a Knoevenagel condensation with malononitrile (B47326) to afford the final product. This guide details the experimental protocols for each step and presents the relevant chemical and physical data in a structured format.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.20 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 220-221 °C |

| Solubility | Soluble in DMSO, DMF, and ethanol (B145695) |

Experimental Protocols

The synthesis of this compound is presented in two distinct experimental stages.

Step 1: Synthesis of 2-Hydroxy-4-ethoxybenzaldehyde

The initial step involves the selective ethylation of 2,4-dihydroxybenzaldehyde. A reliable method for this transformation is the cesium bicarbonate-mediated regioselective alkylation, which offers high yields and excellent regioselectivity for the 4-hydroxy group.

Experimental Procedure:

To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile, cesium bicarbonate (CsHCO₃, 1.5 eq) is added. The mixture is stirred at room temperature for 10 minutes. Following this, ethyl iodide (1.2 eq) is added, and the reaction mixture is heated to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is achieved by column chromatography on silica (B1680970) gel to afford pure 2-hydroxy-4-ethoxybenzaldehyde.

Step 2: Synthesis of this compound via Knoevenagel Condensation

The final product is synthesized through a Knoevenagel condensation of the previously prepared 2-hydroxy-4-ethoxybenzaldehyde with malononitrile, catalyzed by piperidine (B6355638) in an ethanol solvent.

Experimental Procedure:

In a round-bottom flask, 2-hydroxy-4-ethoxybenzaldehyde (1.0 eq) and malononitrile (1.1 eq) are dissolved in absolute ethanol. To this solution, a catalytic amount of piperidine (approximately 10 mol%) is added. The reaction mixture is then heated at reflux and the progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product. The solid is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials and catalyst, and then dried. For further purification, the crude product can be recrystallized from ethanol.

Reaction Schematics and Workflows

To visually represent the synthetic pathway and experimental workflow, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following table summarizes the key characterization data.

| Technique | Data |

| ¹H NMR | Spectral data would be presented here, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton. |

| ¹³C NMR | A list of chemical shifts (δ) for each unique carbon atom in the molecule would be provided. |

| IR (Infrared) Spectroscopy | Key absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule, such as C≡N, C=O (lactone), C-O, and aromatic C-H stretches, would be listed. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound would be reported. |

Note: Specific spectral data should be obtained from experimental analysis and would be inserted here upon synthesis and characterization.

Applications in Research and Drug Development

This compound serves as a valuable fluorogenic substrate for various cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. Its metabolism to the highly fluorescent 3-cyano-7-hydroxycoumarin (B100011) allows for sensitive and continuous assays of enzyme activity. This property is crucial in drug metabolism studies, high-throughput screening for potential drug-drug interactions, and investigating the role of CYP enzymes in xenobiotic metabolism. Furthermore, its coumarin (B35378) scaffold makes it an interesting starting material for the synthesis of more complex heterocyclic compounds with potential biological activities.

An In-depth Technical Guide to the Mechanism of Action of 3-Cyano-7-ethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxycoumarin is a synthetic derivative of coumarin (B35378), a class of compounds widely distributed in the plant kingdom. While some coumarin derivatives exhibit a range of biological activities, including anticoagulant, antimicrobial, and anticancer properties, this compound has carved a niche for itself primarily as a valuable tool in pharmacology and drug metabolism studies. Its core mechanism of action lies in its role as a fluorogenic substrate for a specific subset of the cytochrome P450 (CYP) enzyme superfamily. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its enzymatic interactions, the resulting biochemical transformation, and its application in experimental settings.

Core Mechanism: Fluorogenic Substrate for Cytochrome P450 Enzymes

The principal mechanism of action of this compound is its enzymatic conversion by certain cytochrome P450 isoforms into a highly fluorescent product. This property makes it an ideal probe for assessing the activity and inhibition of these critical drug-metabolizing enzymes.[1][2][3][4][5][6]

Enzymatic Interaction and Metabolism

This compound serves as a substrate for several CYP enzymes, most notably CYP1A1 and CYP1A2.[2][3][4][5][6] It is also metabolized to a lesser extent by CYP2C19 and CYP2D6.[2][5][6] The primary metabolic reaction is an O-deethylation , where the ethoxy group at the 7-position of the coumarin ring is cleaved. This reaction is catalyzed by the mixed-function oxidase activity of the CYP enzymes.[7]

The product of this reaction is 3-cyano-7-hydroxycoumarin (B100011) , a molecule that exhibits strong fluorescence at a neutral pH.[4][7] This is in contrast to the parent compound, this compound, which is non-fluorescent. The lower pKa of the 3-cyano-7-hydroxycoumarin product compared to 7-hydroxycoumarin allows for continuous monitoring of the enzyme reaction at a physiological pH.[4]

The enzymatic conversion can be represented by the following workflow:

Quantitative Data

The interaction of this compound with CYP enzymes can be quantified by Michaelis-Menten kinetics. The following table summarizes key quantitative data found in the literature.

| Parameter | Value | Species/System | Enzyme(s) | Reference |

| Apparent Km | 16 µM | Rat hepatic microsomes | Mixed function oxidases | [7] |

| Vmax | 0.5 nmol/min/mg protein | Rat hepatic microsomes (control) | Mixed function oxidases | [7] |

| Excitation Maxima | 408 nm | - | 3-Cyano-7-hydroxycoumarin | [2][4][7] |

| Emission Maxima | 450 nm | - | 3-Cyano-7-hydroxycoumarin | [2][4][7] |

Experimental Protocols

The use of this compound as a fluorogenic probe is central to many in vitro assays for drug metabolism and drug-drug interaction studies. A generalized protocol for a CYP inhibition assay is outlined below.

General Protocol for Cytochrome P450 Inhibition Assay

This protocol describes a typical high-throughput screening assay to determine the inhibitory potential of test compounds on CYP enzyme activity using this compound as a substrate.

Materials and Reagents:

-

Recombinant human CYP enzymes (e.g., CYP1A2) or human liver microsomes

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

This compound (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Known isoform-specific inhibitor (positive control)

-

96- or 384-well black microplates

-

Fluorescence plate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation: Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and the specific CYP enzyme or microsomes.

-

Compound Plating: Dispense the test compounds and controls (vehicle and positive control inhibitor) into the wells of the microplate. The final concentration of the solvent (e.g., DMSO) should typically not exceed 1% to avoid enzyme inhibition.

-

Pre-incubation: Add the enzyme master mix to the wells containing the test compounds. Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for the interaction between the compounds and the enzyme.

-

Reaction Initiation: Add this compound to all wells to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The reaction can be stopped, for example, by adding acetonitrile.

-

Fluorescence Reading: Read the fluorescence on a plate reader with excitation and emission wavelengths appropriate for 3-cyano-7-hydroxycoumarin (e.g., Ex: ~408 nm, Em: ~450 nm).

-

Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Signaling Pathways

It is important to note that this compound is not known to directly modulate specific signaling pathways in the manner of a therapeutic agent. Its "mechanism of action" is primarily as a diagnostic tool to probe the activity of the Cytochrome P450 system. The "signaling pathway" it is involved in is the broader drug metabolism pathway, which is crucial for the clearance of xenobiotics and can be a source of drug-drug interactions.

The logical relationship of its application in drug development can be visualized as follows:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound ≥97% (HPLC) | 117620-77-6 [sigmaaldrich.com]

- 4. creative-enzymes.com [creative-enzymes.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 3-Cyano-7--ethoxy-coumarin, 10MG | Labscoop [labscoop.com]

- 7. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Fluorescence Properties of 3-Cyano-7-ethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxycoumarin is a key fluorogenic substrate utilized in the high-throughput screening of cytochrome P450 (CYP) enzyme activity. Its utility lies in its transformation from a minimally fluorescent molecule to a highly fluorescent product upon enzymatic O-deethylation. This guide provides a comprehensive overview of the fluorescence properties, experimental protocols, and underlying mechanisms of this compound and its fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011).

Core Fluorescence Properties

This compound itself is a fluorogenic compound, meaning it exhibits minimal intrinsic fluorescence. Its value as a probe stems from its enzymatic conversion by cytochrome P450 isoforms, primarily CYP1A1 and CYP1A2, and to a lesser extent by CYP2D6 and CYP2C19, to the highly fluorescent product, 3-cyano-7-hydroxycoumarin.[1] This enzymatic reaction forms the basis of a sensitive and continuous fluorometric assay for measuring the activity of these mixed-function oxidases.[2]

The resulting product, 3-cyano-7-hydroxycoumarin, displays strong blue fluorescence at neutral pH values.[2]

Quantitative Fluorescence Data

The photophysical properties of the fluorescent product, 3-cyano-7-hydroxycoumarin, are well-characterized.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~408 nm | Neutral pH[1][2] |

| Emission Maximum (λem) | ~450 nm | Neutral pH[1][2] |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (ΦF) | Data not available | |

| Fluorescence Lifetime (τF) | Data not available |

Solvatochromism

The fluorescence of coumarin (B35378) derivatives is known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies on related coumarin compounds, such as 3-cyano-7-hydroxy-4-methylcoumarin, have demonstrated that the emission spectra can shift based on the solvent's dielectric constant and refractive index.[3] This is attributed to changes in the dipole moment of the molecule upon excitation. While specific solvatochromic data for this compound and its metabolite are not extensively detailed in the literature, it is reasonable to expect that their fluorescence properties will be influenced by the solvent environment. Researchers should consider this when designing experiments in various buffer systems or non-aqueous environments.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 3-cyano-coumarin derivatives involves a Knoevenagel condensation. While a specific protocol for the ethoxy derivative is not detailed, a representative synthesis for a related compound is as follows:

General Synthesis of 3-Cyano-7-hydroxycoumarin:

-

Starting Material: 3-Cyano-7-hydroxycoumarin

-

Reagents: Ethyl bromide or diethyl sulfate, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone (B3395972) or DMF).

-

General Procedure: 3-Cyano-7-hydroxycoumarin is dissolved in the solvent, and the base is added to deprotonate the hydroxyl group. Ethyl bromide is then added, and the reaction mixture is heated to allow for the formation of the ether linkage. The product is then isolated and purified, typically by recrystallization or column chromatography.

Fluorometric Assay for Cytochrome P450 Activity

This protocol outlines a continuous fluorometric assay to measure the activity of CYP enzymes using this compound.

Materials:

-

This compound stock solution (in DMSO or ethanol)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Microsomes or recombinant CYP enzymes

-

Fluorometer with excitation at ~408 nm and emission at ~450 nm

-

96-well black microplates

Procedure:

-

Prepare the reaction mixture: In each well of the microplate, add the buffer, NADPH regenerating system, and the enzyme preparation (microsomes or recombinant CYP).

-

Pre-incubate: Incubate the plate at 37°C for a few minutes to equilibrate the temperature.

-

Initiate the reaction: Add the this compound substrate to each well to start the enzymatic reaction. The final substrate concentration should be optimized for the specific enzyme being studied (an apparent Km of 16 µM has been reported for rat hepatic microsomes).[2]

-

Monitor fluorescence: Immediately place the microplate in the fluorometer and measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every minute for 15-30 minutes).

-

Data analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The fluorescence intensity can be converted to the amount of product formed by using a standard curve of 3-cyano-7-hydroxycoumarin.

Signaling Pathway Visualization

The core mechanism involves the enzymatic O-deethylation of this compound by cytochrome P450 enzymes, which requires NADPH as a cofactor and molecular oxygen.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and related fields. Its fluorogenic nature provides a sensitive and continuous method for assessing the activity of key cytochrome P450 enzymes. While detailed photophysical data for the parent compound are limited, the well-characterized fluorescence of its metabolic product, 3-cyano-7-hydroxycoumarin, enables robust and reliable enzymatic assays. Future work characterizing the quantum yield and lifetime of both the substrate and product in various solvent systems would further enhance the utility of this important fluorescent probe.

References

3-Cyano-7-ethoxycoumarin: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxycoumarin is a key fluorogenic substrate extensively utilized in biochemical assays, particularly for the detection and quantification of cytochrome P450 (CYP) enzyme activity. While the parent molecule itself exhibits minimal fluorescence, its enzymatic conversion yields the highly fluorescent product, 3-cyano-7-hydroxycoumarin (B100011). This distinct turn-on fluorescence mechanism makes it a valuable tool in drug metabolism studies and high-throughput screening. This technical guide provides an in-depth overview of the spectral properties of this compound and its fluorescent metabolite, along with detailed experimental protocols for their characterization.

Core Spectral Properties

The spectral characteristics of this compound and its fluorescent product, 3-cyano-7-hydroxycoumarin, are fundamental to their application. The parent compound is largely non-fluorescent, serving as a pro-fluorophore. Upon enzymatic O-deethylation by cytochrome P450, it is converted to 3-cyano-7-hydroxycoumarin, which exhibits strong blue fluorescence.

Quantitative Spectral Data

The following tables summarize the key spectral properties of this compound and its fluorescent metabolite, 3-cyano-7-hydroxycoumarin. It is important to note that the spectral properties of fluorescent molecules can be influenced by the solvent environment.

Table 1: Spectral Properties of this compound

| Property | Value | Notes |

| Absorption Maximum (λabs) | ~353 nm | In organic solvents. A second absorption band is observed around 227 nm. |

| Excitation Maximum (λex) | ~355 nm | |

| Emission Maximum (λem) | ~456 nm | Weak fluorescence. |

| Molar Extinction Coefficient (ε) | Not widely reported | |

| Fluorescence Quantum Yield (Φf) | Very low | Generally considered non-fluorescent for practical purposes. |

| Fluorescence Lifetime (τ) | Not widely reported |

Table 2: Spectral Properties of 3-cyano-7-hydroxycoumarin

| Property | Value | Notes |

| Absorption Maximum (λabs) | ~408 nm | In aqueous buffer (neutral pH).[1] |

| Excitation Maximum (λex) | ~406-408 nm | In aqueous buffer (neutral pH).[1] |

| Emission Maximum (λem) | ~450 nm | In aqueous buffer (neutral pH).[1] |

| Molar Extinction Coefficient (ε) | Not widely reported | |

| Fluorescence Quantum Yield (Φf) | 0.25 - 0.32 (for similar derivatives) | The exact value for 3-cyano-7-hydroxycoumarin is not readily available in the literature, but values for similar 7-hydroxycoumarin derivatives provide a reasonable estimate. |

| Fluorescence Lifetime (τ) | ~4.0-4.2 ns (for a similar derivative) | The fluorescence lifetime of a closely related 7-hydroxycoumarin derivative provides an estimate. |

Experimental Protocols

Accurate determination of the spectral properties of this compound and its metabolite is crucial for their effective use in research. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε) of the compounds.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound and 3-cyano-7-hydroxycoumarin in a suitable solvent (e.g., DMSO for the stock and a final dilution in the desired experimental buffer or solvent). A typical concentration range for measurement is 1-10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the solvent/buffer blank.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength at which the highest absorbance is recorded is the λabs.

-

-

Molar Extinction Coefficient Calculation:

-

Measure the absorbance of several concentrations of the compound.

-

Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Fluorescence Spectroscopy

Objective: To determine the excitation (λex) and emission (λem) maxima.

Methodology:

-

Sample Preparation: Prepare dilute solutions (typically in the nanomolar to low micromolar range to avoid inner filter effects) of the fluorescent compound (3-cyano-7-hydroxycoumarin) in the desired solvent or buffer.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (e.g., 450 nm).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 300-440 nm).

-

The wavelength that produces the highest fluorescence intensity is the λex.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 420-600 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the λem.

-

Determination of Fluorescence Quantum Yield (Φf)

Objective: To quantify the efficiency of fluorescence. The comparative method using a well-characterized fluorescent standard is commonly employed.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

-

Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to minimize inner filter effects.

-

Measurement:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s² / n_r²) where:

-

Φr is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (usually the same solvent).

-

-

Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique.

Methodology:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or LED), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the fluorescent sample.

-

Measurement:

-

The sample is excited by the pulsed light source.

-

The detector registers the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τ). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the sample decay for accurate lifetime determination.

-

Signaling Pathways and Experimental Workflows

This compound is not directly involved in signaling pathways but serves as a reporter molecule for the activity of cytochrome P450 enzymes, which are central to drug metabolism pathways.

Cytochrome P450 Activity Assay Workflow

The following diagram illustrates a typical workflow for measuring cytochrome P450 activity using this compound as a substrate.

Caption: Cytochrome P450 Assay Workflow.

Logical Relationship for Quantum Yield Determination

The following diagram illustrates the logical relationship and steps involved in determining the fluorescence quantum yield using the comparative method.

Caption: Quantum Yield Determination Workflow.

Conclusion

This compound, through its enzymatic conversion to the fluorescent 3-cyano-7-hydroxycoumarin, serves as a robust and sensitive tool for probing the activity of cytochrome P450 enzymes. A thorough understanding of their spectral properties and the application of standardized experimental protocols are essential for obtaining reliable and reproducible results in drug metabolism and related research fields. This guide provides the foundational knowledge and methodologies to effectively utilize these compounds in a laboratory setting.

References

3-Cyano-7-ethoxycoumarin safety and handling

An In-depth Technical Guide to the Safe Handling and Use of 3-Cyano-7-ethoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of various cytochrome P450 (CYP) enzymes.[1][2][3] Its utility lies in its conversion by CYP enzymes to the highly fluorescent product 3-cyano-7-hydroxycoumarin, allowing for sensitive and continuous monitoring of enzyme kinetics.[4][5] This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental use of this compound to ensure its safe and effective implementation in the laboratory.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 117620-77-6 | [2] |

| Molecular Formula | C₁₂H₉NO₃ | [2] |

| Molecular Weight | 215.20 g/mol | [2] |

| Appearance | Light yellow to brown or yellow to orange solid | [2][6] |

| Solubility | Soluble in DMSO (approx. 12.5-25 mg/mL), DMF (approx. 30 mg/mL), and ethanol (B145695) (approx. 10 mg/mL). Sparingly soluble in aqueous buffers.[7] | [7] |

| Storage Temperature | 2-8°C or -20°C | [2] |

| Stability | Stable for at least 4 years when stored at -20°C.[7] | [7] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem CID 164045.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Data compiled from multiple Safety Data Sheets.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to avoid dust formation.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

-

Storage:

Experimental Protocols

This compound is a substrate for several CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19.[2][5] The enzymatic reaction yields the fluorescent product 3-cyano-7-hydroxycoumarin, which has excitation and emission maxima of approximately 408 nm and 450 nm, respectively.[4][5][7]

Preparation of Stock Solutions

-

Stock Solution: Prepare a stock solution by dissolving this compound in an organic solvent such as DMSO, DMF, or ethanol.[7] For example, a 10 mM stock solution in DMSO can be prepared.

-

Aqueous Solutions: Due to its sparing solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[7] Aqueous solutions are not recommended for storage for more than one day.[7]

General Protocol for Cytochrome P450 Activity Assay

This is a generalized protocol and may require optimization for specific experimental conditions.

-

Prepare Reagents:

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Dilute the this compound stock solution in the reaction buffer to the desired working concentration (e.g., 5 µM for CYP1A2).[8]

-

Prepare the enzyme source (e.g., human liver microsomes or recombinant CYP enzymes).

-

Prepare a solution of NADPH regenerating system.

-

Prepare a stop solution (e.g., 80% acetonitrile/20% 0.5 M TRIS base).[8]

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, enzyme source, and the this compound working solution.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15 minutes for CYP1A2).[8]

-

Stop the reaction by adding the stop solution.

-

-

Detection:

Conclusion

This compound is a valuable tool for drug metabolism and enzyme kinetics studies. Adherence to the safety guidelines, proper handling procedures, and optimized experimental protocols outlined in this guide will enable researchers to utilize this compound safely and effectively, contributing to the advancement of pharmaceutical research and development.

References

- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ≥97% (HPLC) | 117620-77-6 [sigmaaldrich.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Cyano-7-ethoxycoumarin: A Versatile Fluorogenic Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxycoumarin (CEC) is a synthetic coumarin (B35378) derivative that has emerged as a valuable tool in biochemical and pharmaceutical research. Its utility stems from its properties as a fluorogenic substrate for a range of cytochrome P450 (CYP) enzymes, which are central to drug metabolism and xenobiotic disposition. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, chemical and physical properties, and its primary application in the study of CYP-mediated metabolism. The guide includes detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in its effective application.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a yellow to orange powder. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] The key physical and chemical properties of this compound and its fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011), are summarized in the table below.

| Property | This compound | 3-Cyano-7-hydroxycoumarin (Metabolite) |

| Molecular Formula | C₁₂H₉NO₃ | C₁₀H₅NO₃ |

| Molecular Weight | 215.20 g/mol [3] | 187.15 g/mol |

| Excitation Maximum (λex) | Not fluorescent | 408 nm[1][4] |

| Emission Maximum (λem) | Not fluorescent | 450 nm[1][4] |

| Appearance | Yellow to orange solid[1] | Fluorescent product in solution |

| Solubility | Soluble in DMSO and ethanol[1][2] | Soluble in aqueous buffers at physiological pH |

| Quantum Yield (Φf) | Not applicable | ~0.25 (for a structurally similar compound in PBS)[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This method involves the reaction of an appropriately substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst.

Experimental Protocol: Synthesis via Knoevenagel Condensation

Materials:

-

Ethyl cyanoacetate

-

Piperidine (B6355638) (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve equimolar amounts of 4-ethoxy-2-hydroxybenzaldehyde and ethyl cyanoacetate in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Application in Cytochrome P450 Activity Assays

The primary application of this compound is as a fluorogenic substrate for measuring the activity of various cytochrome P450 (CYP) isoforms. CYPs are a superfamily of enzymes responsible for the metabolism of a wide array of endogenous and exogenous compounds, including the majority of clinically used drugs.

Principle of the Assay

This compound itself is non-fluorescent. However, upon enzymatic O-deethylation by CYP enzymes, it is converted into the highly fluorescent product, 3-cyano-7-hydroxycoumarin. The rate of formation of this fluorescent product is directly proportional to the activity of the CYP enzyme. This allows for a continuous and sensitive fluorometric assay of CYP activity.[4]

Experimental Protocol: Continuous Fluorometric Assay for CYP Activity

Materials:

-

This compound (substrate)

-

3-Cyano-7-hydroxycoumarin (standard)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Microsomes from human liver or recombinant CYP isoforms

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of NADPH in potassium phosphate buffer.

-

Prepare a series of dilutions of 3-cyano-7-hydroxycoumarin in the assay buffer to be used as a standard curve.

-

-

Assay Setup:

-

In a 96-well black microplate, add the potassium phosphate buffer.

-

Add the microsomal or recombinant CYP enzyme preparation to each well.

-

Add the this compound substrate to each well to initiate the reaction. The final concentration of DMSO should be kept low (typically <1%) to avoid enzyme inhibition.

-

-

Incubation and Measurement:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding NADPH to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time at an excitation wavelength of approximately 408 nm and an emission wavelength of approximately 450 nm.[1][4]

-

-

Data Analysis:

-

Determine the initial rate of the reaction (fluorescence units per minute) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase to the rate of product formation (e.g., pmol/min/mg protein) using the standard curve of 3-cyano-7-hydroxycoumarin.

-

For enzyme kinetic studies, perform the assay with varying concentrations of this compound to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

-

Enzyme Kinetics

This compound is a substrate for several human CYP isoforms, with varying affinities and turnover rates. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) are crucial parameters for characterizing the interaction of this substrate with different CYPs.

| CYP Isoform | Km (µM) | Vmax (nmol/min/mg protein or pmol/min/pmol CYP) | Reference(s) |

| CYP1A1 | Low µM range | High turnover | [6] |

| CYP1A2 | Low µM range | Moderate turnover | [6][7] |

| CYP2C9 | - | Substrate for this isoform | [1] |

| CYP2C19 | - | Substrate for this isoform | [8] |

| CYP2E1 | High µM range | High turnover | [6] |

Note: Specific Km and Vmax values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes vs. recombinant enzyme) and the specific assay components.

Conclusion

This compound is a robust and sensitive fluorogenic probe that is indispensable for the in vitro characterization of cytochrome P450 enzyme activity. Its straightforward synthesis, well-defined metabolic activation to a fluorescent product, and applicability to high-throughput screening formats make it a cornerstone in drug metabolism studies and drug-drug interaction screening. This technical guide provides the essential information and protocols for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of drug metabolism and the development of safer and more effective therapeutics.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

The Versatility of 3-Cyano-7-ethoxycoumarin: A Technical Guide for Researchers

An In-depth Exploration of a Key Fluorogenic Probe in Drug Discovery and Beyond

Introduction

3-Cyano-7-ethoxycoumarin (CEC) is a versatile fluorogenic compound that has carved a significant niche in biomedical research, particularly in the realm of drug metabolism and high-throughput screening. This technical guide provides a comprehensive overview of the discoveries and applications centered around this valuable molecular tool. Primarily recognized as a substrate for cytochrome P450 (CYP) enzymes, CEC's utility extends to various fluorescence-based assays, making it an indispensable compound for researchers, scientists, and drug development professionals. This document will delve into the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Applications of this compound

The principal application of this compound lies in its role as a fluorogenic substrate for several cytochrome P450 isoforms. Upon enzymatic O-deethylation by CYPs, CEC is converted into its highly fluorescent metabolite, 3-cyano-7-hydroxycoumarin (B100011). This conversion forms the basis of sensitive and continuous fluorometric assays for measuring the activity of mixed-function oxidases and for screening potential drug candidates for their inhibitory effects on specific CYP enzymes.[1][2]

Key applications include:

-

High-Throughput Screening (HTS) for CYP Inhibition: CEC is widely employed in HTS campaigns to identify compounds that inhibit the activity of major drug-metabolizing CYP isoforms, such as CYP1A1, CYP1A2, CYP2C9, CYP2C19, and to a lesser extent, CYP2D6.[3][4][5]

-

Measurement of Mixed-Function Oxidase Activity: The fluorometric assay using CEC provides a direct and continuous method for determining the activity of cytochrome P-450-dependent mixed-function oxidases in various biological preparations, including liver microsomes and isolated hepatocytes.[1][2]

-

Enzyme Kinetics Studies: The probe is utilized to determine key enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), for CYP-mediated reactions.[2]

Quantitative Data

The following tables summarize key quantitative data associated with the use of this compound and its fluorescent product.

Table 1: Photophysical Properties

| Compound | Excitation Maximum (λex) | Emission Maximum (λem) |

| This compound | 353 nm | - |

| 3-Cyano-7-hydroxycoumarin | 408 nm | 450 nm |

| Data sourced from multiple references.[1][4] |

Table 2: Enzyme Kinetic Parameters for Mixed-Function Oxidases

| Parameter | Value | Biological System |

| Apparent Km | 16 µM | Hepatic microsomal preparations from control rats |

| Vmax (control) | 0.5 nmol/min/mg protein | Hepatic microsomal preparations from control rats |

| Vmax (phenobarbitone-induced) | 3 nmol/min/mg protein (6-fold induction) | Hepatic microsomal preparations from phenobarbitone-treated rats |

| Data from a continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases.[2] |

Table 3: IC50 Values for CYP1A2 and CYP3A4 Inhibition

| Inhibitor | CYP Isoform | IC50 (µM) |

| α-Naphthoflavone | CYP1A2 | 0.008 |

| Frutinone A | CYP1A2 | 0.56 |

| Morin | CYP1A2 | 41.8 |

| Quercetin | CYP1A2 | 22.5 |

| Fucoxanthin | CYP1A2 | 30.3 |

| Morin | CYP3A4 | 86.6 |

| Quercetin | CYP3A4 | 16.1 |

| Fucoxanthin | CYP3A4 | 24.4 |

| IC50 values were determined using this compound as the substrate for CYP1A2 and a different substrate for CYP3A4.[6][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: High-Throughput Screening for CYP1A2 Inhibition

This protocol is adapted for a 96- or 384-well plate format and is suitable for HTS of potential CYP1A2 inhibitors.[9]

Materials:

-

Recombinant human CYP1A2 enzyme

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

This compound (CEC) stock solution in DMSO

-

Test compounds and known inhibitors (e.g., α-naphthoflavone) dissolved in DMSO

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and the CYP1A2 enzyme at the desired concentrations.

-

Compound Plating: Dispense the test compounds and controls (positive and negative) into the wells of the microplate. The final DMSO concentration should typically not exceed 1%.

-

Pre-incubation: Add the enzyme master mix to the wells containing the test compounds. Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for the interaction between the compounds and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the this compound substrate to all wells. The final concentration of CEC should be close to its Km value for the enzyme.

-

Incubation and Measurement: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths set to approximately 408 nm and 450 nm, respectively.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each test compound relative to the vehicle control. For dose-response curves, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Suggested Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining live cells with this compound to potentially visualize CYP1A2 activity, though specific optimization for this probe is recommended.[10]

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium (phenol red-free recommended)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (e.g., 50-70%).

-

Probe Preparation: Prepare a working solution of this compound in a serum-free, phenol (B47542) red-free culture medium. A starting concentration in the range of 1-10 µM is suggested for initial optimization.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Replace the buffer with the staining solution containing this compound.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will depend on the cell type and experimental conditions.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting the fluorescence of 3-cyano-7-hydroxycoumarin (excitation ~408 nm, emission ~450 nm).

Protocol 3: Suggested Protocol for Fixed-Cell Staining

This protocol outlines a general procedure for staining fixed cells.

Materials:

-

Cells cultured on coverslips or in imaging plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization, if needed for intracellular targets)

-

This compound staining solution

-

Mounting medium

Procedure:

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells two to three times with PBS.

-

Permeabilization (Optional): If targeting intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature, followed by washing with PBS.

-

Staining: Incubate the fixed cells with the this compound staining solution (e.g., 1-10 µM in PBS) for 15-30 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Conclusion

This compound stands out as a robust and sensitive tool for probing the activity of cytochrome P450 enzymes. Its favorable photophysical properties, coupled with the distinct fluorescence of its metabolite, have made it a cornerstone of high-throughput screening assays for drug-drug interactions and fundamental studies of enzyme kinetics. While its applications are predominantly centered around CYP enzymes, the general principles of its use as a fluorogenic probe may inspire the development of novel assays for other enzymatic systems. The protocols and data presented in this guide aim to equip researchers with the necessary information to effectively utilize this powerful compound in their scientific endeavors.

References

- 1. Protocols [moorescancercenter.ucsd.edu]

- 2. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. This compound ≥97% (HPLC) | 117620-77-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: 3-Cyano-7-ethoxycoumarin for Enzyme Activity Assays

References

- 1. A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Coumarins and P450s, Studies Reported to-Date | MDPI [mdpi.com]

- 7. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for 3-Cyano-7-ethoxycoumarin as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-7-ethoxycoumarin (CEC) is a valuable fluorogenic substrate widely employed for the continuous determination of the activity of cytochrome P450 (CYP) mixed-function oxidases.[1] This compound is intrinsically non-fluorescent but is enzymatically converted to the highly fluorescent product 3-cyano-7-hydroxycoumarin (B100011), enabling sensitive and real-time monitoring of enzyme kinetics.[2] Its application is particularly prominent in drug metabolism studies, high-throughput screening for CYP inhibitors, and characterization of specific CYP isoforms.[3][4]

Principle of Action

The core of this assay lies in the O-dealkylation of this compound by CYP enzymes. In this reaction, the ethoxy group at the 7-position is removed, yielding the fluorescent product 3-cyano-7-hydroxycoumarin. The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction. This fluorogenic probe is particularly useful for studying the activity of several key drug-metabolizing CYP isoforms, including CYP1A1, CYP1A2, CYP2C9, and CYP2C19.[2][4]

Photophysical and Kinetic Properties

The utility of this compound as a fluorescent probe is defined by its distinct spectral properties upon enzymatic conversion and its kinetic parameters with various cytochrome P450 enzymes.

| Property | Value | Reference |

| This compound (Substrate) | ||

| Molecular Formula | C₁₂H₉NO₃ | [4] |

| Molecular Weight | 215.20 g/mol | [4] |

| 3-Cyano-7-hydroxycoumarin (Product) | ||

| Excitation Maximum (λex) | 408 nm | [1][2] |

| Emission Maximum (λem) | 450 nm | [1][2] |

| Kinetic Parameters (Rat Hepatic Microsomes) | ||

| Apparent Km | 16 µM | [1] |

| Vmax | 0.5 nmol/min/mg protein | [1] |

Experimental Protocols

Below are detailed protocols for the use of this compound in determining cytochrome P450 activity.

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO.[5] For example, a 10 mM stock solution can be prepared and stored at -20°C, protected from light.[5]

-

NADPH Stock Solution: Prepare a fresh stock solution of NADPH in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4). The concentration will depend on the final assay concentration required.

-

Enzyme Preparation: This can be human liver microsomes, recombinant CYP enzymes, or other cellular fractions containing the enzyme of interest. The protein concentration should be determined using a standard method like the Bradford assay.

-

Reaction Buffer: A common buffer is 100 mM potassium phosphate buffer, pH 7.4.

Continuous Fluorometric Assay for CYP Activity in Microsomes

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

-

Assay Plate Preparation:

-

In each well of a black, clear-bottom 96-well plate, add the reaction buffer.

-

Add the microsomal preparation to each well to achieve the desired final protein concentration (e.g., 10-50 µg/mL).

-

If screening for inhibitors, add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzymes.

-

Initiation of Reaction:

-

Add this compound to each well to reach the desired final concentration (typically at or below the Km value, e.g., 10-20 µM).

-

Start the enzymatic reaction by adding NADPH to each well.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

For each well, plot the fluorescence intensity against time.

-

The initial rate of the reaction is determined from the linear portion of the curve.

-

For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

-

IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Assay in Isolated Hepatocytes

When using intact cells like hepatocytes, it's important to note that the fluorescent product, 3-cyano-7-hydroxycoumarin, may experience a time- and concentration-dependent loss of fluorescence.[1] This can lead to an underestimation of the true reaction rates by approximately 5%.[1]

-

Cell Preparation: Isolate hepatocytes using standard procedures and resuspend them in a suitable incubation medium.

-

Assay Procedure:

-

Add the hepatocyte suspension to the wells of a 96-well plate.

-

Add this compound to the wells.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time as described for the microsomal assay.

-

-

Considerations: Due to the potential for fluorescence loss, it is advisable to use a calibration curve with 3-cyano-7-hydroxycoumarin in the presence of hepatocytes to correct for this effect.

Visualizations

Enzymatic Conversion Pathway

References

Application Notes and Protocols for the 3-Cyano-7-Ethoxycoumarin Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Cyano-7-ethoxycoumarin assay is a sensitive and continuous fluorometric method used to determine the activity of cytochrome P450 (CYP) enzymes. This compound is a non-fluorescent substrate that is metabolized by several CYP isoforms, primarily through O-deethylation, to produce the highly fluorescent product 3-cyano-7-hydroxycoumarin (B100011). This assay is particularly useful for studying the activity of CYP1A1, CYP1A2, CYP2C9, and CYP2C19, and to a lesser extent, CYP2D6. Its sensitivity makes it a valuable tool in drug discovery and development for screening potential drug candidates for their effects on CYP activity, thus assessing potential drug-drug interactions.

Principle of the Assay

The assay relies on the enzymatic conversion of the non-fluorescent this compound to the fluorescent 3-cyano-7-hydroxycoumarin by CYP enzymes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The rate of fluorescence increase is directly proportional to the enzyme activity. The fluorescent product, 3-cyano-7-hydroxycoumarin, has an excitation maximum at approximately 408 nm and an emission maximum at around 450 nm.[1][2][3]

Biochemical Pathway

The enzymatic reaction catalyzed by cytochrome P450 enzymes is a key step in Phase I drug metabolism. This process introduces or exposes functional groups on the substrate, increasing its polarity and facilitating its subsequent metabolism and excretion.

Experimental Protocols

This section provides a detailed methodology for performing the this compound assay using a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

This compound (CEC): Stock solution in DMSO (e.g., 10 mM). Store at -20°C.

-